molecular formula C11H15NO4S2 B2893339 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid CAS No. 1182149-75-2

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid

Cat. No.: B2893339
CAS No.: 1182149-75-2
M. Wt: 289.36
InChI Key: WKEYEHKIQYCSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is a compound that features a piperidine ring substituted with a thiophene-2-ylsulfonyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The thiophene ring is a sulfur-containing heterocycle known for its stability and electronic properties, making it valuable in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets:

Properties

IUPAC Name

2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEYEHKIQYCSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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